molecular formula C16H21FN2O6 B3301690 Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 911826-13-6

Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B3301690
CAS No.: 911826-13-6
M. Wt: 356.35 g/mol
InChI Key: NRGNQOYCZYPSES-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2-(4-fluoro-2-nitrophenyl)imidodicarbonic acid with tert-butanol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is carefully controlled to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of different alkylated derivatives.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

This compound can be compared with other similar compounds, such as imidodicarbonic acid derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the 4-fluoro-2-nitrophenyl moiety, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Imidodicarbonic acid, 2-(4-chloro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

  • Imidodicarbonic acid, 2-(4-methoxy-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Properties

IUPAC Name

tert-butyl N-(4-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGNQOYCZYPSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156934
Record name 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-13-6
Record name 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911826-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1,1-dimethylethyl) 2-(4-fluoro-2-nitrophenyl)imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Imidodicarbonic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
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